

(S)-(+)-4-Methyl-1-hexanol CAS number 1767-46-0 properties

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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-1-hexanol

Cat. No.: B162434

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An In-depth Technical Guide to **(S)-(+)-4-Methyl-1-hexanol** (CAS 1767-46-0)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of **(S)-(+)-4-Methyl-1-hexanol**. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

(S)-(+)-4-Methyl-1-hexanol is a chiral primary alcohol. It is a colorless liquid with a mild, sweet, and fruity odor.^[1] This compound is soluble in organic solvents but has limited solubility in water.^[2]

Table 1: Physical and Chemical Properties of **(S)-(+)-4-Methyl-1-hexanol**

Property	Value	Reference
CAS Number	1767-46-0	[1] [3]
Molecular Formula	C ₇ H ₁₆ O	[1] [4]
Molecular Weight	116.20 g/mol	[4]
Appearance	Colorless to light yellow clear liquid	[5]
Boiling Point	173 °C at 760 mmHg	[6] [7]
126 °C at 140 mmHg		[1]
Density	0.818 - 0.83 g/cm ³	[1] [3]
Flash Point	61.8 °C (143.24 °F)	[1] [6]
Refractive Index	~1.42 - 1.43	[7] [8]
Specific Rotation ([α]D)	+6.0° to +9.0° (neat)	[8]
Solubility	Soluble in alcohol; limited solubility in water	[2] [9]
SMILES	CC--INVALID-LINK--CCCO	[2]
InChI	InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1	[10]

Synthesis Protocols

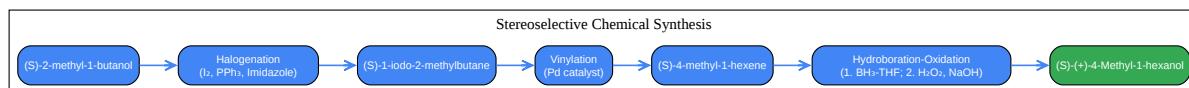
The synthesis of enantiomerically pure **(S)-(+)-4-Methyl-1-hexanol** can be achieved through various stereoselective chemical and biosynthetic routes.

Stereoselective Chemical Synthesis

A plausible synthetic route starts from the commercially available chiral building block, (S)-2-methyl-1-butanol.[\[1\]](#) The general steps are outlined below.

Experimental Protocol:

- Halogenation: Convert (S)-2-methyl-1-butanol to (S)-1-iodo-2-methylbutane. This can be achieved using iodine, triphenylphosphine, and imidazole in an appropriate solvent like dichloromethane.
- Vinylation: Perform a palladium-catalyzed coupling reaction between the resulting (S)-1-iodo-2-methylbutane and a suitable vinylating agent to introduce the additional two carbons and a terminal double bond, yielding (S)-4-methyl-1-hexene.
- Hydroboration-Oxidation: Subject (S)-4-methyl-1-hexene to hydroboration using a borane reagent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide and sodium hydroxide. This sequence adds a hydroxyl group to the terminal carbon of the double bond, yielding the final product, **(S)-(+)-4-Methyl-1-hexanol**, with retention of the stereochemistry at the chiral center.
- Purification: The final product should be purified by fractional distillation under reduced pressure to obtain the desired purity.



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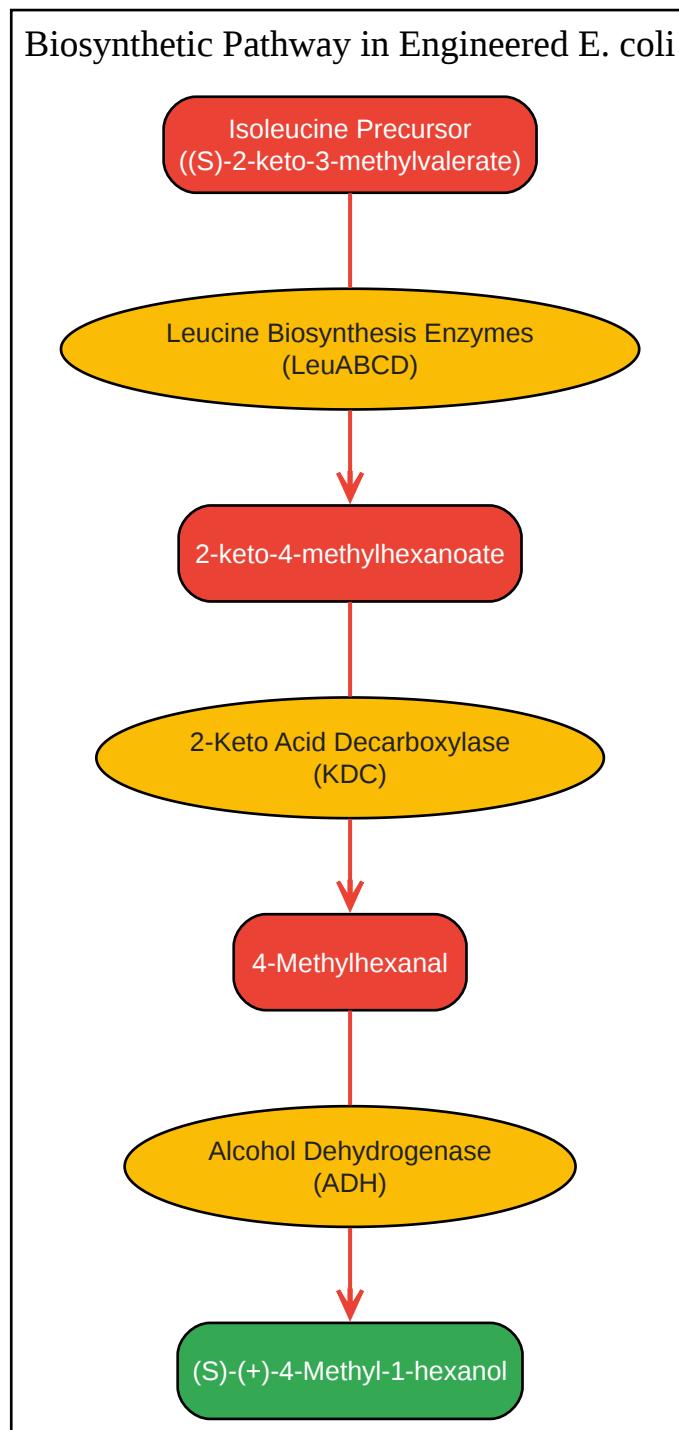
Figure 1: Stereoselective synthesis workflow.

Biosynthetic Pathway

(S)-(+)-4-Methyl-1-hexanol can also be produced through metabolic engineering of microorganisms like *E. coli*. This approach involves extending the natural isoleucine biosynthesis pathway.^[1]

The biosynthesis begins with the isoleucine precursor, (S)-2-keto-3-methylvalerate, which is elongated to 2-keto-4-methylhexanoate by enzymes from the leucine biosynthesis pathway.^[1] This intermediate is then decarboxylated by a 2-keto acid decarboxylase (KDC) and

subsequently reduced by an alcohol dehydrogenase (ADH) to yield **(S)-(+)-4-Methyl-1-hexanol**.^[1]



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Figure 2: Biosynthetic pathway for **(S)-(+)-4-Methyl-1-hexanol**.

Analytical Characterization

The identity and purity of **(S)-(+)-4-Methyl-1-hexanol** are confirmed using various analytical techniques.

Table 2: Spectroscopic Data for (S)-(+)-4-Methyl-1-hexanol

Technique	Data	Reference
¹ H NMR	Predicted spectra are available.	[7]
¹³ C NMR	Predicted spectra are available.	[7]
Mass Spectrometry (MS)	Spectral data available in the NIST database.	[11]
Infrared (IR) Spectroscopy	IR spectra are available for this compound.	[10]

Experimental Protocol for Optical Rotation Measurement:

The specific rotation of **(S)-(+)-4-Methyl-1-hexanol** is a key parameter to confirm its enantiomeric purity.

- Instrumentation: A polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).
- Sample Preparation: The compound is analyzed neat (without a solvent) in a sample cell of a known path length (e.g., 1 decimeter).
- Measurement: The polarized light is passed through the sample, and the angle of rotation of the plane of polarized light is measured.
- Calculation: The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL

(for neat liquids, the density is used).[12]

Biological Activity and Potential Applications

(S)-(+)-4-Methyl-1-hexanol is utilized in the fragrance and flavor industries for its pleasant aroma.[1] There is also evidence suggesting its potential as an antibacterial agent.

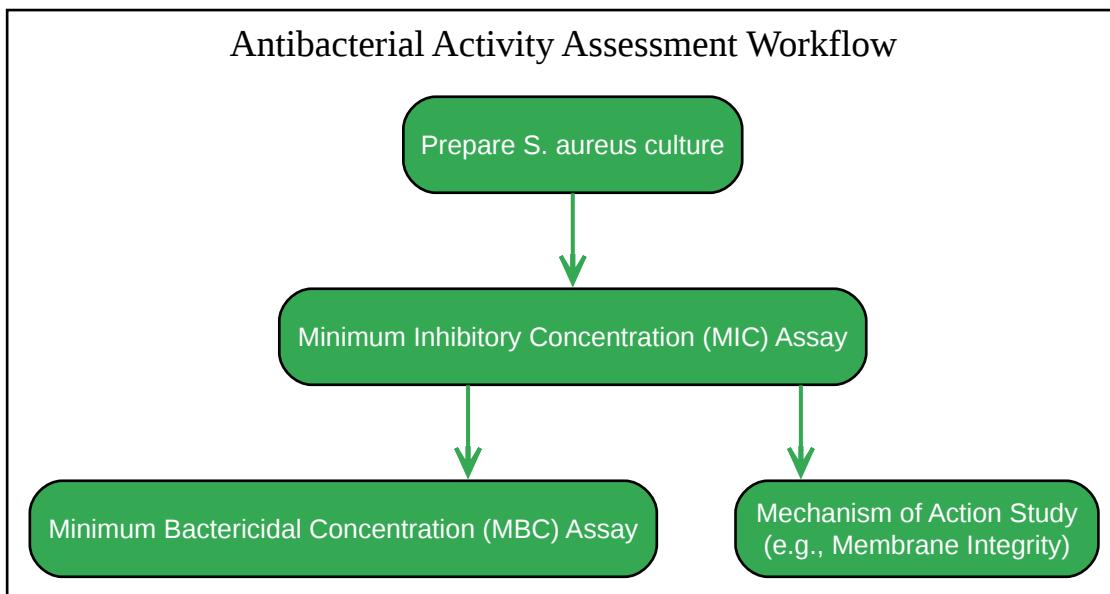
Antibacterial Activity against *Staphylococcus aureus*

While specific studies on the antibacterial mechanism of **(S)-(+)-4-Methyl-1-hexanol** are not widely available, a general experimental workflow to assess its efficacy against *Staphylococcus aureus* can be proposed based on standard microbiological methods.

Experimental Protocol for Antibacterial Assessment:

- Minimum Inhibitory Concentration (MIC) Determination:
 - A two-fold serial dilution of **(S)-(+)-4-Methyl-1-hexanol** is prepared in a suitable broth medium in a 96-well microtiter plate.
 - Each well is inoculated with a standardized suspension of *S. aureus*.
 - The plate is incubated at 37°C for 24 hours.
 - The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[8]
- Minimum Bactericidal Concentration (MBC) Determination:
 - Aliquots from the wells showing no growth in the MIC assay are plated onto agar plates.
 - The plates are incubated at 37°C for 24 hours.
 - The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
- Investigation of Mechanism of Action (Cell Membrane Integrity):
 - *S. aureus* cells are treated with the compound at its MIC and sub-MIC concentrations.

- The integrity of the cell membrane can be assessed by measuring the leakage of intracellular components (e.g., nucleic acids and proteins) or by using fluorescent dyes that indicate membrane damage (e.g., propidium iodide).[8]



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Figure 3: Workflow for assessing antibacterial activity.

Safety and Handling

(S)-(+)4-Methyl-1-hexanol is a combustible liquid.[5] Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.

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